
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that features multiple aromatic rings and a unique isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce methoxyphenyl groups.
Cyclization reactions: to form the isoindole core.
Naphthyl group incorporation: through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: with precise control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the naphthyl ring.
Reduction: Reduction reactions could target the carbonyl groups within the isoindole structure.
Substitution: Aromatic substitution reactions can occur, especially on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action for 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxyphenyl)-2-(1-phenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-isoindole-1,3,8(2H)-trione: Lacks the methano bridge.
Uniqueness
The unique combination of methoxyphenyl, naphthyl, and isoindole structures in 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C33H25NO5 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C33H25NO5/c1-38-21-14-10-19(11-15-21)25-26(20-12-16-22(39-2)17-13-20)28-30-29(27(25)31(28)35)32(36)34(33(30)37)24-9-5-7-18-6-3-4-8-23(18)24/h3-17,27-30H,1-2H3 |
InChI Key |
LWROOYHHQNMDFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3C4C(C2C3=O)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


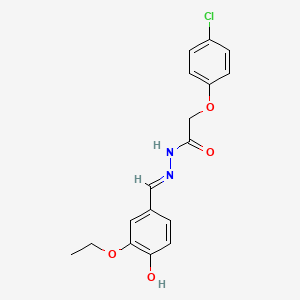
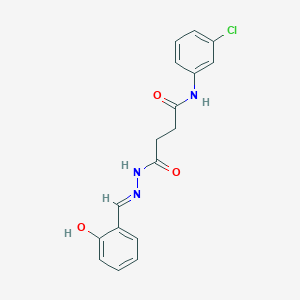
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
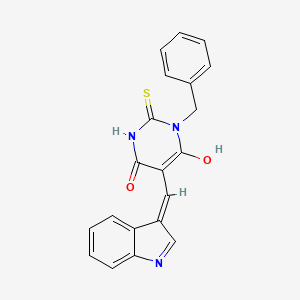
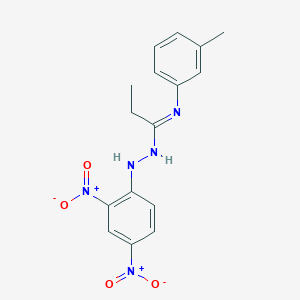
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
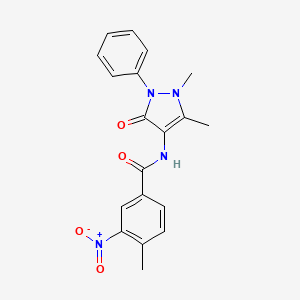
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
